molecular formula C₂₂H₂₃NO₁₁ B1141121 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose CAS No. 79733-86-1

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

Cat. No.: B1141121
CAS No.: 79733-86-1
M. Wt: 477.42
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose typically involves the acetylation of 2-deoxy-2-N-phthalimido-D-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is unique due to its specific combination of acetyl and phthalimido groups, which provide both reactivity and stability. This makes it particularly useful in the synthesis of glycopeptide antibiotics and other complex molecules.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJAHFLYZUOPT-SWHXLWHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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